
((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine: is a chiral compound featuring a tetrahydrofuran ring substituted with a fluorophenyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Fluorophenyl Group: This step often involves nucleophilic substitution reactions where a fluorophenyl halide reacts with the tetrahydrofuran ring.
Amination: The final step involves introducing the amine group, which can be done through reductive amination or other suitable methods.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The fluorophenyl group can participate in various substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce amine derivatives.
Scientific Research Applications
Chemistry: In organic synthesis, ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine serves as a building block for more complex molecules.
Biology: The compound’s chiral nature makes it valuable in studying stereochemistry and its effects on biological activity.
Industry: In the industrial sector, the compound can be used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity, while the amine group can participate in hydrogen bonding or ionic interactions.
Comparison with Similar Compounds
((2R,4R)-4-Phenyl)tetrahydrofuran-2-yl)methanamine: Lacks the fluorine atom, which may result in different chemical and biological properties.
((2R,4R)-4-(4-Chlorophenyl)tetrahydrofuran-2-yl)methanamine: Contains a chlorine atom instead of fluorine, potentially altering its reactivity and interactions.
Uniqueness: The presence of the fluorine atom in ((2R,4R)-4-(4-Fluorophenyl)tetrahydrofuran-2-yl)methanamine can significantly influence its chemical reactivity and biological activity, making it distinct from its analogs.
Properties
Molecular Formula |
C11H14FNO |
|---|---|
Molecular Weight |
195.23 g/mol |
IUPAC Name |
[(2R,4R)-4-(4-fluorophenyl)oxolan-2-yl]methanamine |
InChI |
InChI=1S/C11H14FNO/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-4,9,11H,5-7,13H2/t9-,11+/m0/s1 |
InChI Key |
BURVIQKAWPSLAA-GXSJLCMTSA-N |
Isomeric SMILES |
C1[C@@H](CO[C@H]1CN)C2=CC=C(C=C2)F |
Canonical SMILES |
C1C(COC1CN)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[(2S)-1-hydroxypropan-2-yl]amino}pyridine-2-carbonitrile](/img/structure/B13332494.png)
![2-(2,2-Dimethylpropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13332497.png)

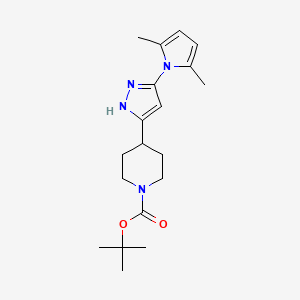
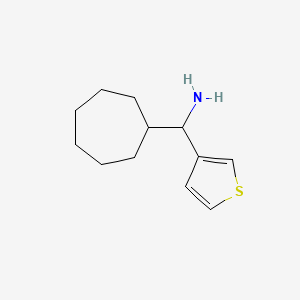
![(2S)-2-[[(1S)-1-(4-Bromophenyl)-2,2,2-trifluoroethyl]amino]-4-fluoro-4-methylpentanoic acid ethyl ester](/img/structure/B13332523.png)
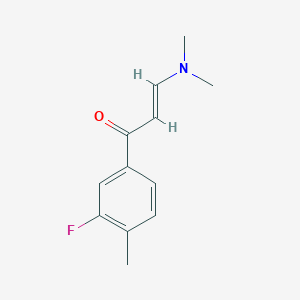

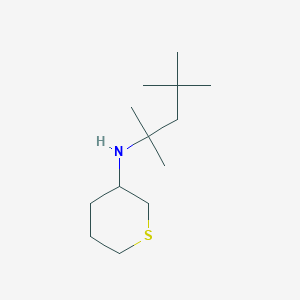
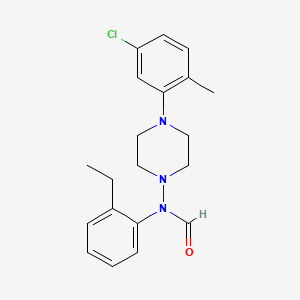
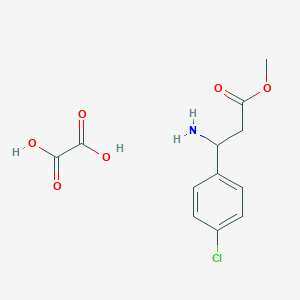
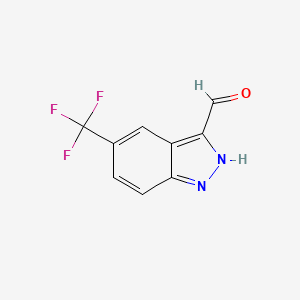
![tert-Butyl ((4'-(aminomethyl)-[1,1'-biphenyl]-3-yl)methyl)carbamate](/img/structure/B13332564.png)
![{3-[(3-amino-5-bromo-1H-1,2,4-triazol-1-yl)methyl]oxetan-3-yl}methanol](/img/structure/B13332578.png)
